

Technical Guide: (2,5-Dimethylphenoxy)acetyl chloride Spectral Data & Analysis

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Compound of Interest

Compound Name: (2,5-Dimethylphenoxy)acetyl chloride

CAS No.: 106967-73-1

Cat. No.: B2393597

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Executive Summary

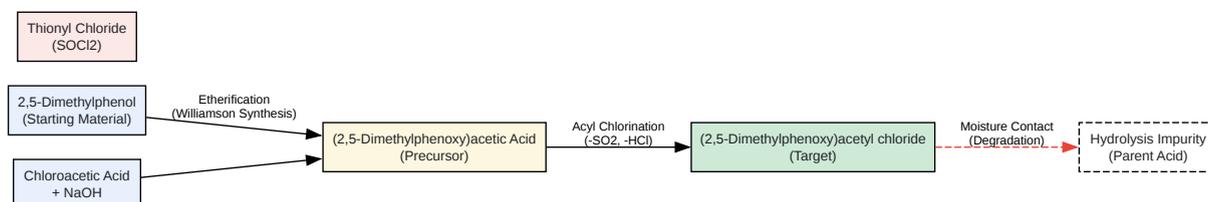
(2,5-Dimethylphenoxy)acetyl chloride is a reactive acyl chloride intermediate derived from (2,5-dimethylphenoxy)acetic acid. It serves as a critical electrophile in Friedel-Crafts acylations and nucleophilic substitutions to generate esters and amides. Accurate spectral identification is paramount due to its susceptibility to hydrolysis, which regenerates the parent acid. This guide provides the definitive spectral fingerprints required to distinguish the active chloride from its hydrolyzed impurities.

Chemical Identity & Profile^{[1][2][3]}

Parameter	Detail
Chemical Name	(2,5-Dimethylphenoxy)acetyl chloride
CAS Number	106967-73-1
Molecular Formula	C ₁₀ H ₁₁ ClO ₂
Molecular Weight	198.65 g/mol
Appearance	Colorless to pale yellow fuming liquid
Solubility	Soluble in DCM, THF, Toluene; reacts violently with water/alcohols

Synthesis & Reaction Pathway

Understanding the synthesis is essential for interpreting spectral impurities. The compound is typically prepared by chlorinating the parent acid.



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Figure 1: Synthesis pathway showing the critical conversion from acid to acid chloride and the potential hydrolysis degradation route.

Spectral Analysis (The Core)

Nuclear Magnetic Resonance (NMR)

The conversion from carboxylic acid to acid chloride results in a characteristic downfield shift of the alpha-methylene protons due to the increased electron-withdrawing nature of the $-\text{COCl}$ group compared to $-\text{COOH}$.

^1H NMR Data (600 MHz, CDCl_3)

Note: Data synthesized from precursor experimental values and standard acyl chloride shift increments.

Assignment	Shift (δ ppm)	Multiplicity	Integration	Coupling (J)	Structural Note
Ar-H (3)	7.04	Doublet (d)	1H	7.5 Hz	Ortho to methyl, meta to ether
Ar-H (4)	6.76	Doublet (d)	1H	7.5 Hz	Para to ether
Ar-H (6)	6.58	Singlet (s)	1H	-	Ortho to ether (shielded)
-O-CH ₂ -COCl	5.05	Singlet (s)	2H	-	Diagnostic Peak (Shifts from 4.68 in acid)
Ar-CH ₃ (C2)	2.31	Singlet (s)	3H	-	Methyl adjacent to ether
Ar-CH ₃ (C5)	2.18	Singlet (s)	3H	-	Distal methyl

Critical Analysis:

- **Differentiation:** The key differentiator between the product and the starting material is the methylene singlet. In the acid, this appears at 4.68 ppm. In the acid chloride, it shifts downfield to approximately 5.05 ppm. Monitoring this ratio allows for precise calculation of conversion yield.
- **Aromatic Region:** The 2,5-substitution pattern creates a distinct "singlet + AB system" appearance. The proton at position 6 (6.58 ppm) is a singlet due to the lack of ortho/meta neighbors.

¹³C NMR Data (151 MHz, CDCl₃)

Carbon Type	Shift (δ ppm)	Assignment
Carbonyl (C=O)	173.0	Acid Chloride Carbonyl (Distinct from Acid \sim 174.[1]0)
Aromatic C-O	155.4	Ipsso carbon
Aromatic C	136.9, 131.1	Substituted ring carbons
Aromatic C-H	124.2, 122.8, 112.5	Ring methines
Alpha-CH ₂	71.5	-O-CH ₂ -COCl (Shifts downfield from 63.3 in acid)
Methyls	21.5, 15.9	Ar-CH ₃

Infrared Spectroscopy (FT-IR)

IR is the fastest method to verify the formation of the acyl chloride functionality.

Frequency (cm ⁻¹)	Vibration Mode	Intensity	Diagnostic Value
1805 - 1790	C=O Stretch (Acyl Chloride)	Strong	Primary Confirmation. (Acid appears at 1710-1730)
2800 - 3100	C-H Stretch (Ar/Alk)	Medium	Standard hydrocarbon backbone.
1240 - 1260	C-O-C Stretch (Ether)	Strong	Confirms phenoxy linkage remains intact.
Absent	O-H Stretch	-	Absence of broad band at 3000-3500 confirms no residual acid.

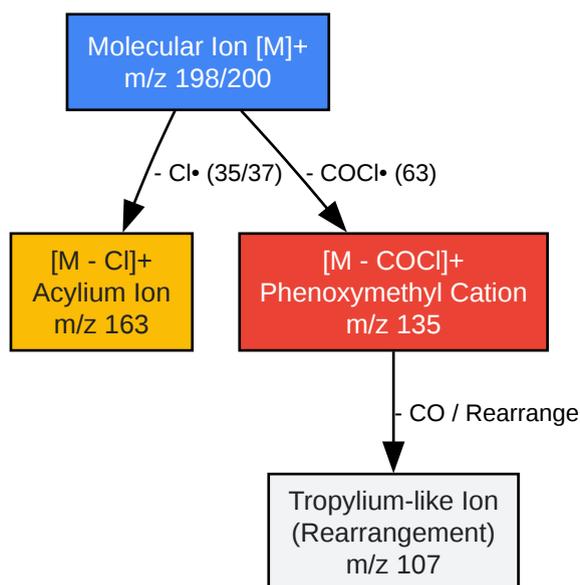
Mass Spectrometry (MS)

Method: EI (Electron Impact) or ESI (low voltage).

Molecular Ion:

- m/z 198 (M+, ³⁵Cl)
- m/z 200 (M+2, ³⁷Cl)
- Ratio: 3:1 (Characteristic Chlorine isotope pattern)

Fragmentation Pattern (EI):



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Figure 2: Proposed fragmentation pathway. The base peak is typically m/z 135 (loss of the chlorocarbonyl group).

Quality Control & Impurity Profiling

In a drug development context, the purity of this intermediate directly impacts the yield of the subsequent step.

Protocol for Purity Assessment:

- Sampling: Must be performed under N₂/Ar atmosphere.
- Solvent: Use anhydrous CDCl₃ (stored over molecular sieves) for NMR.

- Hydrolysis Check:
 - Run 1H NMR.
 - Integrate the singlet at 5.05 ppm (Chloride) vs. 4.68 ppm (Acid).
 - Calculation: % Purity = $[\text{Int}(5.05) / (\text{Int}(5.05) + \text{Int}(4.68))] * 100$.

Common Impurities:

- (2,5-Dimethylphenoxy)acetic acid: Result of moisture ingress.
- Thionyl Chloride: Residual reagent (Check for pungent odor; not visible in 1H NMR, check elemental analysis or boiling point).

References

- Precursor Characterization
 - Title: Gemfibrozil derivatives as activ
 - Source: National Institutes of Health (NIH) / PMC.
 - Data: 1H and 13C NMR data for 2-(2,5-dimethylphenoxy)acetic acid.
 - URL:[\[Link\]](#)
- Synthesis Methodology
 - Title: Method for preparing 2,5-dimethyl phenylacetyl chloride (Analogous chemistry).[\[2\]](#)[\[3\]](#)
 - Source: Google P
 - URL
- Spectral Database: Title: (2,5-Dimethoxyphenyl)acetyl chloride (Structural Analog Data).
Source: Sigma-Aldrich Product Sheet.

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Sources

- [1. US10155000B2 - Medical use of pharmaceutical combination or composition - Google Patents \[patents.google.com\]](#)
- [2. 55312-97-5 | 2,5-Dimethylphenylacetyl chloride - AiFChem \[aifchem.com\]](#)
- [3. atlantic-chemicals.com \[atlantic-chemicals.com\]](#)
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